4-(4-Amino-3-methylanilino)-3-nitrobenzene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Amino-3-methylanilino)-3-nitrobenzene-1-sulfonic acid is an organic compound with the molecular formula C₁₃H₁₃N₃O₅S. This compound is characterized by the presence of an amino group, a nitro group, and a sulfonic acid group attached to a benzene ring. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-3-methylanilino)-3-nitrobenzene-1-sulfonic acid typically involves multiple steps. One common method includes the nitration of 4-amino-3-methylbenzenesulfonic acid, followed by the reduction of the nitro group to an amino group. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid for nitration, and reducing agents such as iron powder or tin chloride for the reduction process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production. Additionally, purification steps like crystallization and filtration are employed to obtain the final product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Amino-3-methylanilino)-3-nitrobenzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like trifluoroperoxyacetic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder or tin chloride.
Common Reagents and Conditions
Oxidizing Agents: Trifluoroperoxyacetic acid for oxidation reactions.
Reducing Agents: Iron powder, tin chloride for reduction reactions.
Substitution Reagents: Various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include derivatives with modified functional groups, such as nitro derivatives, amino derivatives, and substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
4-(4-Amino-3-methylanilino)-3-nitrobenzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-(4-Amino-3-methylanilino)-3-nitrobenzene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its functional groups and the nature of the target enzyme. The sulfonic acid group, in particular, plays a crucial role in binding to enzyme active sites, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-3-nitrobenzoic acid: Similar structure but lacks the sulfonic acid group.
4-Nitrobenzenesulfonic acid: Contains the nitro and sulfonic acid groups but lacks the amino group.
4-Amino-3-methylbenzenesulfonic acid: Contains the amino and sulfonic acid groups but lacks the nitro group.
Uniqueness
4-(4-Amino-3-methylanilino)-3-nitrobenzene-1-sulfonic acid is unique due to the presence of all three functional groups (amino, nitro, and sulfonic acid) on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications
Eigenschaften
CAS-Nummer |
60405-01-8 |
---|---|
Molekularformel |
C13H13N3O5S |
Molekulargewicht |
323.33 g/mol |
IUPAC-Name |
4-(4-amino-3-methylanilino)-3-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C13H13N3O5S/c1-8-6-9(2-4-11(8)14)15-12-5-3-10(22(19,20)21)7-13(12)16(17)18/h2-7,15H,14H2,1H3,(H,19,20,21) |
InChI-Schlüssel |
IGQBDHOMSPJZHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)NC2=C(C=C(C=C2)S(=O)(=O)O)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.